molecular formula C13H13NO6 B043973 (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid CAS No. 23632-66-8

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

Cat. No. B043973
CAS RN: 23632-66-8
M. Wt: 279.24 g/mol
InChI Key: XGNNOKSIFRVHHA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid” is a chemical compound with the empirical formula C14H15NO6 . It is used in scientific research and offers potential applications in drug development, catalysis, and organic synthesis due to its unique structure and reactivity.


Molecular Structure Analysis

The molecular weight of this compound is 293.27 . The linear formula is C14H15NO6 . The InChI key is XGNNOKSIFRVHHA-JTQLQIEISA-N .


Physical And Chemical Properties Analysis

This compound has a melting point of 84-87°C . Its density is 1.4±0.1 g/cm3 . The flash point is 113°C . It is stored in a well-ventilated place and kept in a tightly closed container .

Scientific Research Applications

Protecting Group in Organic Synthesis

The benzyloxycarbonyl group, which is a part of the compound, is used as a protecting group in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis of α,β-Unsaturated Carbonyl Compounds

The compound can be used in the synthesis of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry and their catalytic synthesis has received significant attention during the past decades .

Production of Acetic Acid

The compound can be used in the production of acetic acid . Acetic acid is a commodity chemical with a global demand of approximately 15 million tons per year with several applications in the chemical and food industry .

Biosynthetic and Biodegradation Pathways

The compound can be used in biosynthetic and biodegradation pathways . The unique reactivity pattern elicited by the tert-butyl group is highlighted by summarising characteristic applications .

Biocatalytic Processes

The compound can be used in biocatalytic processes . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

Chemical Transformations

The compound can be used in various chemical transformations . The tert-butyl group in the compound is used in chemical transformations .

Safety and Hazards

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

The compound contains a benzyloxycarbonyl group , which is a well-known amino protecting group in peptide synthesis . This suggests that the compound may interact with proteins or enzymes that recognize or process peptides.

Mode of Action

The benzyloxycarbonyl group is known to protect amino groups during peptide synthesis . It is usually abbreviated as Z or Cbz and is cleaved by hydrogenolysis or strong acids . This suggests that the compound might be involved in peptide synthesis or modification processes.

properties

IUPAC Name

2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNNOKSIFRVHHA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173910
Record name (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

CAS RN

23632-66-8
Record name (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23632-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
Reactant of Route 2
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
Reactant of Route 3
Reactant of Route 3
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
Reactant of Route 4
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
Reactant of Route 5
Reactant of Route 5
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid
Reactant of Route 6
Reactant of Route 6
(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

Q & A

Q1: What is the main application of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid in peptide synthesis?

A1: (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, often referred to as a protected form of aspartic acid, is used for the selective protection of the side-chain carboxyl group of aspartic acid during peptide synthesis. [] This selectivity allows chemists to control which part of the aspartic acid molecule reacts during peptide bond formation, enabling the synthesis of specifically β-aspartyl peptides. []

Q2: How is the protecting group removed from (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid after peptide bond formation?

A2: The 5-oxazolidinone ring, which acts as the α-carboxyl protecting group, can be easily removed by two methods: alkaline hydrolysis or catalytic hydrogenolysis. [] This dual removal capability provides flexibility in deprotection strategies during peptide synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.